2-chloro-N-(4-ethoxyphenyl)benzamide
Description
2-Chloro-N-(4-ethoxyphenyl)benzamide is a substituted benzamide derivative characterized by a benzamide core with a chloro substituent at the 2-position of the benzene ring and a 4-ethoxyphenyl group attached via an amide linkage. Substituted benzamides are widely studied for their pharmaceutical applications, including antifungal, pesticidal, and gastrokinetic activities .
Properties
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFMWWQAEWHTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-ethoxyphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-ethoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the benzamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound oxide.
Reduction: Reduction reactions can lead to the formation of 2-chloro-N-(4-ethoxyphenyl)benzylamine.
Substitution: Substitution reactions at the chloro or ethoxy groups can produce a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: this compound oxide
Reduction: 2-Chloro-N-(4-ethoxyphenyl)benzylamine
Substitution: Various derivatives depending on the substituent used
Scientific Research Applications
2-Chloro-N-(4-ethoxyphenyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its pharmacological effects, such as its potential use in drug development for treating various diseases.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
2-Chloro-N-(4-ethoxyphenyl)benzamide is similar to other benzamide derivatives, such as 2-chloro-N-(4-methoxyphenyl)benzamide and 2-chloro-N-(4-hydroxyphenyl)benzamide. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of the ethoxy group in this compound imparts unique properties that distinguish it from its counterparts.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Dihedral Angles and Substituent Effects
- 2-Chloro-N-(4-methoxyphenyl)benzamide (): The dihedral angle between the benzamide (C2–C7) and 4-methoxyphenyl (C8–C13) rings is 79.20°, indicating near-orthogonal orientation. The methoxy group deviates minimally (0.142 Å) from the plane of its attached ring, suggesting conjugation with the aromatic system .
- 4-Chloro-N-(2-methoxyphenyl)benzamide (): Substituent position (2-methoxy vs. 4-ethoxy) significantly impacts molecular conformation.
Hydrogen Bonding and Stability
- Pyrazole-Substituted Analogs () :
- Derivatives like 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide exhibit hydrogen bonding interactions stabilized by electrostatic contributions.
- Comparison : The ethoxyphenyl group in the target compound may engage in weaker hydrogen bonding compared to pyrazole or morpholine substituents due to the lack of electronegative atoms in the ethoxy group .
Physical and Spectral Properties
Melting Points and Solubility
Melting points of selected analogs from :
| Compound ID | Substituent on Pyrimidine | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 15 | 4-Chloro-6-methylpyrimidin-2-yl | 126–128 | 93 |
| 16 | 4-Chloro-6-methoxypyrimidin-2-yl | 166–167 | 87 |
| 18 | 4-Chloro-6-morpholinopyrimidin-2-yl | 147–149 | 85 |
- Trends : Electron-donating groups (e.g., methoxy) increase melting points compared to alkyl substituents (e.g., methyl). The ethoxyphenyl group in the target compound may lower solubility in polar solvents relative to morpholine-containing analogs .
NMR Spectral Data
- 2-Chloro-N-(4-methoxyphenyl)benzamide () :
- ¹H-NMR : NH peaks at δ 11.52–11.24 ppm; aromatic protons at δ 7.69–7.57 ppm.
- Pyrimidine-Substituted Analogs () :
Gastrokinetic Agents ():
- Analog AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide) shows potent gastrokinetic activity without dopamine D2 receptor antagonism.
- Comparison : The ethoxy group in the target compound could similarly enhance gastric motility, though specific data are lacking .
Biological Activity
Overview
2-chloro-N-(4-ethoxyphenyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its chemical structure suggests interactions with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 273.75 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential utility as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Notably, studies have revealed that it can inhibit the proliferation of cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
Case Study Example :
In a study comparing various benzamide derivatives, this compound showed an IC value of approximately 10 μM against HepG2 cells, indicating significant cytotoxicity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 10 | Apoptosis induction |
| Control (Doxorubicin) | HepG2 | 0.5 | DNA intercalation |
Other Therapeutic Applications
Beyond its antimicrobial and anticancer activities, this compound has been explored for its potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier (BBB). Preliminary studies suggest that it may exhibit neuroprotective effects by inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration.
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. The compound's benzamide moiety allows it to form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
